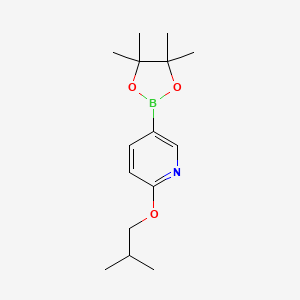

2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Descripción

2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds. Its structure features:

- A pyridine ring substituted at position 2 with an isobutoxy group (–OCH₂C(CH₃)₂), providing steric bulk and moderate electron-donating effects.

- A pinacol boronate ester at position 5, which enhances stability and reactivity in palladium-catalyzed couplings .

The compound’s molecular formula is C₁₆H₂₅BNO₃ (exact mass: ~299.2 g/mol, inferred from analogs in ). Its synthesis typically involves halogen-metal exchange or Miyaura borylation, followed by alkoxylation .

Propiedades

IUPAC Name |

2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-8-7-12(9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCQCXFFNDICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isobutoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate to facilitate the reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction, allowing for better control over reaction parameters and reducing the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Na2CO3), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 80-100°C, and reaction times of several hours.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound plays a crucial role in organic synthesis due to its ability to participate in various coupling reactions. It can serve as a building block for:

- Boron-containing compounds : Useful in Suzuki-Miyaura cross-coupling reactions.

- Functionalized pyridines : Important intermediates in the synthesis of pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit biological activity against various targets:

- Kinase Inhibitors : Targeting ATP-binding sites in kinases for cancer treatment.

- Antimicrobial Agents : Potential applications in developing new antibiotics.

Material Science

The compound can be utilized in the development of advanced materials:

- Conjugated Polymers : Used as intermediates for synthesizing polymers with electronic properties.

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Building blocks for coupling reactions | Boron-containing compounds |

| Medicinal Chemistry | Kinase inhibitors and antimicrobial agents | Cancer therapeutics |

| Material Science | Intermediates for electronic polymers | Conjugated polymers |

Case Study 1: Kinase Inhibition

A study demonstrated the efficacy of pyridine derivatives containing dioxaborolane groups as selective inhibitors of specific kinases involved in cancer pathways. The compound showed promising results in preclinical trials for reducing tumor growth.

Case Study 2: Synthesis of Conjugated Polymers

Research focused on using 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine as a precursor for synthesizing conjugated polymers. These polymers exhibited enhanced electrical conductivity and thermal stability.

Mecanismo De Acción

The mechanism of action for 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in substituent type, position, and electronic effects:

Key Comparative Insights

Alkoxy Group Effects :

- Isobutoxy (target compound) offers greater steric protection than isopropoxy () but less than cyclopropylmethoxy (). This balance improves stability while maintaining coupling efficiency .

- Methoxymethoxy () introduces hydrolytic instability, limiting its utility in aqueous conditions .

Fluoro () deactivates the pyridine ring, slowing coupling kinetics but improving selectivity . Nitro groups (e.g., 3-nitro in ) strongly withdraw electrons, destabilizing the boronate ester but enabling diverse post-functionalization .

Steric and Molecular Weight Considerations :

Actividad Biológica

2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its reactivity and biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The compound can be characterized by the following structural components:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Dioxaborolane Group : A boron-containing cyclic ether that enhances the compound's reactivity.

- Isobutoxy Substituent : This group may influence the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including enzyme inhibition and potential anticancer properties. The specific biological activities of 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have not been extensively documented; however, insights can be drawn from related compounds.

Potential Applications

The unique structure of 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine suggests several potential applications:

- Medicinal Chemistry : The compound may serve as a scaffold for designing new drugs targeting specific enzymes or receptors.

- Organic Synthesis : Its reactivity could enable the development of novel synthetic pathways in organic chemistry.

- Biological Studies : Further research may uncover its role in inhibiting certain biological pathways or its effects on cell viability.

Inhibition Studies

A study on similar dioxaborolane derivatives has demonstrated their capacity to inhibit various enzymes involved in cancer progression. For instance:

- Flavonoid Derivatives : Certain flavonoids with similar structural motifs have shown potent inhibitory effects against specific enzymes (IC50 values ranging from nanomolar to micromolar concentrations) .

Cytotoxicity Assessments

Research on structurally related compounds has indicated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies:

- Growth Inhibition : Compounds with similar dioxaborolane structures have been reported to inhibit the growth of tumorigenic cell lines without affecting healthy cells at comparable concentrations .

Data Table: Comparative Biological Activity of Related Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Luteolin | Flavonoid | 0.042 | PA inhibitor |

| 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | TBD | TBD | TBD |

| Other Dioxaborolanes | Varies | Varies | Enzyme inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.